molecular formula C11H15N5 B7498906 N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

カタログ番号 B7498906
分子量: 217.27 g/mol
InChIキー: UIKSRKIYBZEYRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has shown promising results in preclinical studies and has been tested in clinical trials.

作用機序

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine selectively inhibits JAK3, which is a key signaling molecule involved in the activation of immune cells. By blocking JAK3, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine reduces the production of cytokines and other pro-inflammatory molecules, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and psoriasis. In clinical trials, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been found to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis. N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to have a favorable safety profile.

実験室実験の利点と制限

One advantage of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is its selectivity for JAK3, which reduces the risk of off-target effects. However, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine may also have limitations in terms of its potency and pharmacokinetic properties. Further studies are needed to optimize the dosing and delivery of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

将来の方向性

There are several potential future directions for research on N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. One area of interest is the use of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in combination with other therapies for autoimmune diseases. N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine may also have potential applications in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis. Further studies are needed to better understand the mechanism of action of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine and to optimize its therapeutic potential.

合成法

The synthesis of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material is 3-methyl-1H-pyrazolo[3,4-b]pyridine, which is converted to the corresponding 6-chloro derivative. The 6-chloro derivative is then reacted with N-cyclopentyl-1,2,4-triazole-3-amine to form the desired product, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

科学的研究の応用

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to inhibit JAK3 and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Clinical trials have also been conducted to evaluate the safety and efficacy of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in humans.

特性

IUPAC Name

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-13-14-11-7-6-10(15-16(8)11)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKSRKIYBZEYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。